molecular formula C25H24N2O3S B2846927 (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(2,4-dimethylphenyl)methanone CAS No. 1114654-71-5

(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(2,4-dimethylphenyl)methanone

Cat. No. B2846927
CAS RN: 1114654-71-5
M. Wt: 432.54
InChI Key: JNIWGBMVCIAOMZ-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name follows rules established by the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula lists the elements and the number of each atom in the compound, while the structural formula shows the arrangement of the compound’s atoms .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the three-dimensional structure of the molecule. Techniques used could include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Photovoltaic Properties

This compound has been investigated for its photovoltaic properties. Researchers synthesized it and characterized it using FT-IR, UV–vis, and 1H-NMR spectroscopy. Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) were employed to explore its electronic, structural, and photophysical properties. The HOMO–LUMO energy gap was found to be 2.806 eV, indicating its potential as a light-absorbing material for solar cells .

Catalyst Applications

In the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one , various catalysts, including Ag–Al2O3, Ag–MgO, and Ag–CeO2, were employed. These catalysts facilitated the reaction, resulting in yields of up to 60%. Such applications are relevant in organic synthesis and drug discovery .

Material Science

Azo compounds, including this one, find applications in material science due to their delocalized electrons. Their bright colors make them useful as dyes, ranging from orange to green. Additionally, they exhibit intramolecular charge transfer (ICT) upon light excitation. Beyond coloring functions, azo compounds possess therapeutic properties, such as antineoplastic, antioxidant, analgesic, anti-inflammatory, antiviral, and antitumor activities .

Other Potential Fields

While not directly studied for these applications, it’s worth noting that azo compounds have been explored in drug manufacturing, cosmetics, and textile industries. Their versatility and unique properties make them intriguing candidates for further investigation in these areas .

Mechanism of Action

If the compound is a drug, this would involve how the compound interacts with biological systems at the molecular level to produce its effects .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, or further studies into the compound’s properties .

properties

IUPAC Name

[4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-17-9-14-21(18(2)15-17)25(28)24-16-27(20-12-10-19(11-13-20)26(3)4)22-7-5-6-8-23(22)31(24,29)30/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIWGBMVCIAOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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